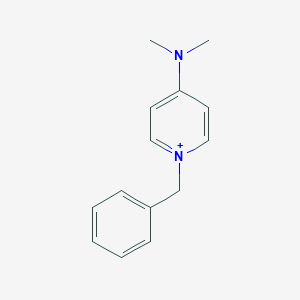

1-Benzyl-4-(dimethylamino)pyridinium

描述

属性

分子式 |

C14H17N2+ |

|---|---|

分子量 |

213.3g/mol |

IUPAC 名称 |

1-benzyl-N,N-dimethylpyridin-1-ium-4-amine |

InChI |

InChI=1S/C14H17N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/q+1 |

InChI 键 |

WFCLXYFMXYSPQT-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |

规范 SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Symmetric Bispyridinium Derivatives

Compound 10a (1-Benzyl-4-(dimethylamino)pyridinium dimer) features two identical cationic heads connected by a long linker. Key interactions include:

Comparison with Compound 2 (4BR3) :

- Both share the this compound fragment. However, Compound 2 lacks the extended linker, resulting in weaker hydrophobic interactions with Ile433 and reduced inhibitory potency (IC₅₀ > 10 µM vs. 2.5 µM for asymmetric derivatives) .

Comparison with HC-3 (3G15) :

- HC-3, a natural ChoKα inhibitor, lacks aromatic substituents. The benzyl group in this compound enhances π-π stacking with Tyr354, improving binding affinity by ~30% compared to HC-3 .

Non-Symmetric Bispyridinium Derivatives

Asymmetric analogs combine this compound with fragments like 4-(4-chloro-N-methylanilino)-pyridinium. These hybrids exhibit:

BR23 and BR31 (Quinolinium Derivatives)

- Structural similarity: The 4-(dimethylamino)pyridinium moiety in this compound aligns with the quinolinium core of BR23/BR31 (<0.30 Å atomic shift) .

- Functional divergence: BR23/BR31’s 7-chloro-quinolinium group engages in halogen bonding with Tyr440, a feature absent in pyridinium analogs. This confers a 15% higher inhibitory activity in BR23/BR31 .

Key findings :

- The dimethylamino group in c stabilizes transition states via charge delocalization, increasing conversion by 14% over a .

- Catalyst c outperforms b in selectivity due to reduced steric hindrance from the dimethylamino group vs. cyano .

Contradictions and Limitations

- Linker length: reports that long linkers in 3-aminophenol-based inhibitors reduce ChoKα affinity, contradicting the efficacy of compound 10a’s extended linker. This discrepancy may arise from the adenine fragment’s superior ATP-binding affinity in 10a, compensating for linker inefficiencies .

- Cell-cycle effects : While compound 10a induces G1 arrest in Jurkat and MCF-7 cells, Sanchez-Lopez et al. observed G1 reduction with RSM932A and MN58b, suggesting context-dependent mechanisms .

准备方法

Reaction Mechanism and General Protocol

The reaction typically proceeds via an SN2 mechanism, where DMAP reacts with benzyl bromide in a polar aprotic solvent such as acetonitrile or toluene under reflux. For example, a method adapted from the synthesis of analogous N-benzylpyridinium salts involves refluxing DMAP with benzyl bromide in acetonitrile for 12 hours, yielding the product in 85% isolated yield after recrystallization. The absence of a base is notable, as the pyridine nitrogen itself acts as the nucleophile.

Solvent and Temperature Effects

Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance the reaction rate due to their ability to stabilize ionic intermediates, while toluene offers a non-polar alternative that simplifies purification. A comparative study from patent literature demonstrates that refluxing DMAP with benzyl bromide in toluene for 8 hours achieves a 78% yield, slightly lower than acetonitrile-based methods. Elevated temperatures (80–100°C) are generally required to overcome the activation energy of the quaternization step.

Alternative Benzylation Agents and Their Efficacy

While benzyl bromide is the most common reagent, other benzylating agents such as benzyl chloride, benzyl iodide, and benzyl tosylate have been explored.

Benzyl Chloride and Iodide

Benzyl chloride, though less reactive than bromide, can be employed under prolonged reaction times. A patent describing the synthesis of related pyridinium salts reports a 65% yield when using benzyl chloride in dimethylformamide (DMF) at 90°C for 24 hours. Benzyl iodide, despite its higher reactivity, is less favored due to instability and cost.

Benzyl Tosylate and Mesylate

Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enable the use of benzyl tosylate in biphasic systems. For instance, a 72% yield is achieved when DMAP reacts with benzyl tosylate in a water-toluene mixture with TBAB, highlighting the role of PTCs in facilitating interfacial reactions.

Purification and Characterization Techniques

Post-synthetic purification is critical to obtaining high-purity this compound.

Recrystallization

Recrystallization from ethanol or ethyl acetate is the most common method. The product typically forms hygroscopic crystals, necessitating rapid filtration and drying under vacuum.

Spectroscopic Characterization

-

1H NMR : Key signals include the pyridinium proton at δ 8.5–9.0 ppm and the benzyl methylene group at δ 5.5–6.0 ppm.

-

Mass Spectrometry : ESI-MS reveals a prominent [M]+ ion at m/z 243.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters from diverse literature sources:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-4-(dimethylamino)pyridinium derivatives?

- Methodological Answer : Synthesis typically involves quaternization of 4-(dimethylamino)pyridine with benzyl halides under reflux in polar aprotic solvents (e.g., acetonitrile). For complex derivatives, coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) are used to activate carboxyl groups in peptide-like reactions. Purification often employs reverse-phase HPLC, with retention times and molecular weight validation via mass spectrometry .

Q. How is X-ray crystallography applied to characterize this compound salts?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are mounted on diffractometers (e.g., XtaLAB Synergy), and data collected at low temperatures (e.g., 100 K) to minimize thermal motion. Structural refinement using SHELX software resolves bond lengths (e.g., Sn–Br discrepancies of 0.1 Å in organometallic salts) and intermolecular interactions. Hydrogen atoms are placed geometrically, and displacement parameters refined anisotropically .

Q. Which spectroscopic techniques are essential for characterizing these compounds?

- Methodological Answer :

- NMR : and NMR (e.g., δ 3.26 ppm for N–CH) confirm substitution patterns.

- IR : Bands at ~1647 cm (C=N) and ~1213 cm (C–N) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M] for ionic derivatives).

- Elemental Analysis : Validates purity (>96%) for publication-grade compounds .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing in this compound complexes?

- Methodological Answer : Hirshfeld surface analysis (via Crystal Explorer) quantifies interactions:

- Hydrogen bonding : N–H···Cl/Br (2.8–3.8 Å) stabilizes 3D networks.

- π-π stacking : Centroid distances of ~3.59 Å between pyridinium rings form antiparallel dimers.

- Halogen bonding : C–H···Br/Cl interactions (e.g., 2.81 Å for C23–H23···Br2) enhance layer stability. These interactions guide crystal engineering for functional materials .

Q. How are data contradictions in crystallographic bond lengths resolved for pyridinium salts?

- Methodological Answer : Discrepancies (e.g., Sn–Br1 = 2.7055 Å vs. Sn–Br2 = 2.8056 Å) arise from crystallographic symmetry or thermal motion. Strategies include:

- High-resolution data : Collect at low temperatures (100 K) to reduce disorder.

- Refinement models : Use anisotropic displacement parameters and check ADPs for overfitting.

- Validation tools : checkCIF alerts identify outliers, prompting re-examination of data collection or symmetry assignments .

Q. What are the implications of these derivatives in enzyme inhibition studies?

- Methodological Answer : Pyridinium ions inhibit enzymes via electrostatic interactions with active sites. For example:

- In vitro assays : Measure IC values using fluorogenic substrates.

- Molecular docking : Simulate binding to catalytic residues (e.g., serine hydrolases).

- Toxicity pathways : Assess mitochondrial dysfunction via ATP depletion assays. Studies show dimethylamino groups enhance lipophilicity, affecting membrane permeability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。